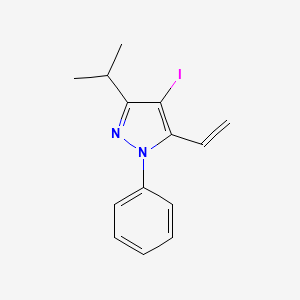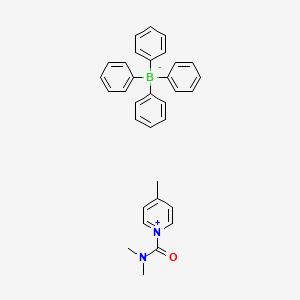
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a pyridinium ion substituted with a dimethylcarbamoyl group and a methyl group, paired with a tetraphenylborate anion. The combination of these groups imparts distinct characteristics that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 4-methylpyridine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium tetraphenylborate to form the final product. The reaction is usually carried out in an organic solvent like acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: The tetraphenylborate anion can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like hydroxide ions or amines can react with the pyridinium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylcarbamoyl group can yield corresponding amides or carboxylic acids, while substitution reactions can produce various substituted pyridinium derivatives .
Scientific Research Applications
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is employed in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The pyridinium ion can engage in electrostatic interactions and hydrogen bonding, while the tetraphenylborate anion can participate in π-π interactions and coordination with metal ions. These interactions facilitate the compound’s role in catalysis, complex formation, and biological activity .
Comparison with Similar Compounds
- 1-(Dimethylcarbamoyl)-4-methylpyridinium chloride
- 1-(Dimethylcarbamoyl)-4-methylpyridinium bromide
- 1-(Dimethylcarbamoyl)-4-methylpyridinium iodide
Comparison: Compared to its analogs, 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate exhibits unique properties due to the presence of the tetraphenylborate anion. This anion enhances the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions. These characteristics make it more versatile and effective in various applications .
Properties
Molecular Formula |
C33H33BN2O |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
tetraphenylboranuide;N,N,4-trimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C24H20B.C9H13N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8-4-6-11(7-5-8)9(12)10(2)3/h1-20H;4-7H,1-3H3/q-1;+1 |
InChI Key |
OCMLEVDCRIOZQD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC=[N+](C=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



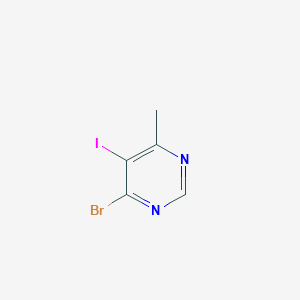
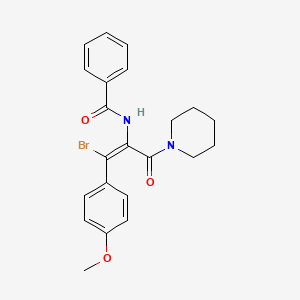

![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
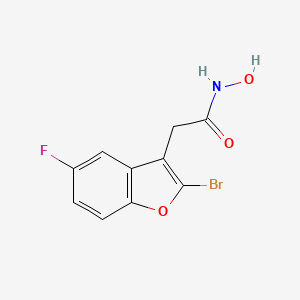
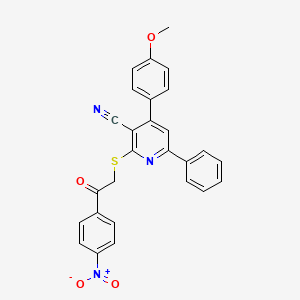
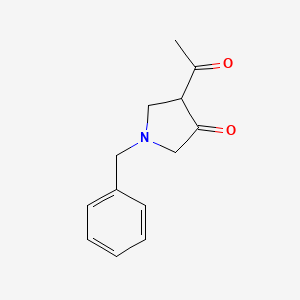
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
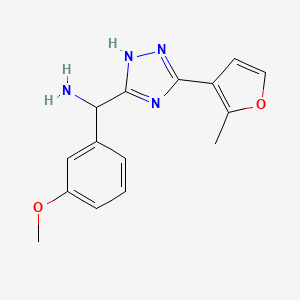
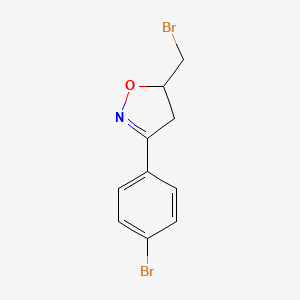
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)

